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Introduction

Azepane-3,4,5,6-tetrol hydrochloride, more commonly known as Isofagomine (hydrochloride
salt) and previously under the developmental name Afegostat, is a potent, orally bioavailable
small molecule inhibitor of acid (3-glucosidase (GCase). It functions as a pharmacological
chaperone for mutant forms of GCase, the enzyme deficient in Gaucher disease. This technical
guide provides a comprehensive review of the synthesis, mechanism of action, biological
activity, and experimental protocols related to Isofagomine.

Gaucher disease is a lysosomal storage disorder characterized by the accumulation of
glucosylceramide due to mutations in the GBAL gene, leading to a deficiency in GCase activity.
Isofagomine has been investigated as a potential therapeutic agent for Gaucher disease,
particularly for patients with mutations that cause protein misfolding and retention in the
endoplasmic reticulum.

Chemical Synthesis

The synthesis of Isofagomine, a polyhydroxylated azepane, has been achieved through various
stereoselective routes, often starting from carbohydrate precursors. One common strategy
involves the use of D-arabinose or D-mannose derivatives to construct the chiral azepane ring.
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A representative synthetic approach starting from a D-mannose derivative is outlined below.
This multi-step synthesis involves the formation of the azepane ring through key steps such as
epoxide opening, ozonolysis, reductive amination, and final deprotection.

Synthetic Scheme Overview:

A 6-step synthesis has been reported starting from 1,6:2,3-dianhydro-4-O-benzyl-$3-d-
mannopyranose. The key steps include:

« Introduction of a hydroxymethyl group at C-2 via epoxide opening with vinylmagnesium
bromide followed by ozonolysis.

e Hydrolysis of the anhydro bond.
» Oxidative cleavage of the carbon chain to form a pentodialdose.
o Cyclization via reductive amination to form the 4-O-benzyl protected azepane ring.

o Final debenzylation via hydrogenation to yield Isofagomine, which is then converted to its
hydrochloride salt.

Another synthetic route starts from D-arabinose and utilizes a key C-4 oxidation followed by a
Henry reaction to introduce the required branching, ultimately leading to the formation of the
Isofagomine backbone in approximately 17-21% overall yield over seven steps.

Mechanism of Action: Pharmacological
Chaperoning

Isofagomine acts as a pharmacological chaperone for mutant GCase. In Gaucher disease,
many GBA1 mutations result in misfolded GCase that is retained in the endoplasmic reticulum
(ER) and targeted for degradation by the ER-associated degradation (ERAD) pathway.
Isofagomine, being an active site-directed chaperone, binds to the misfolded GCase in the ER.
This binding stabilizes the enzyme's conformation, allowing it to pass the ER quality control
system and traffic to the lysosome. Once in the acidic environment of the lysosome, the lower
pH facilitates the dissociation of Isofagomine from the active site, allowing the now correctly
localized GCase to metabolize its substrate, glucosylceramide.[1][2][3]
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Mechanism of Isofagomine as a Pharmacological Chaperone for GCase.

Biological Activity and Quantitative Data

Isofagomine has been shown to increase the activity of mutant GCase in various preclinical
models of Gaucher disease. The following tables summarize the quantitative data from key

studies.

Table 1: In Vitro Efficacy of Isofagomine in Patient-Derived Fibroblasts
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Fold Increase

Cell Line Isofagomine . .
. Incubation in GCase
(GCase Concentration ] o Reference
. Time Activity (Mean
Mutation) (M)
*+ SD)

N370S

30 3 days 2.2-fold [4]
Homozygous
N370S

100 3 days 2.4-fold [4]
Homozygous
N370S

30 5 days 2.4-fold [4]
Homozygous
N370S

100 5 days 3.0-fold [4]
Homozygous
L444P

Various 5 days ~1.3-fold [5]
Homozygous
L444P

) 5 days + 24h
Homozygous Various ~1.7-fold [5]
washout

(with washout)

Table 2: In Vitro Efficacy of Isofagomine in Patient-Derived Lymphoblastoid Cell Lines (LCLS)

Cell Line . . Fold Increase
Isofagomine Incubation .
(GCase . ] in GCase Reference
. Concentration  Time .
Mutation) Activity
L444P _
Various 5 days ~3.5-fold [5]
Homozygous

Table 3: In Vivo Efficacy of Isofagomine in a Neuronopathic Gaucher Disease Mouse Model

(4L;C)*
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Isofagomine

Fold Increase

) Treatment .
Tissue Dose ) in GCase Reference
Duration o
(mgl/kg/day) Activity
Liver 20 Not Specified 3-fold [61[7]
Liver 600 Not Specified 6-fold [6][7]
Midbrain 600 Not Specified 1.4-fold [6][7]
Spleen 600 Not Specified 1.9-fold [61[7]
Lung 20 Not Specified 1.3-fold [6][7]
Lung 600 Not Specified 3.3-fold [61[7]

Table 4: In Vivo Efficacy of Isofagomine in L444P Gaucher Disease Mouse Model

Fold Increase

) Isofagomine Treatment .
Tissue . ] . in GCase Reference
Administration Duration .
Activity
Liver, Spleen,
] Oral 4 weeks 2- to 5-fold [8]
Lung, Brain

Experimental Protocols
Cell Culture

o Cell Lines: Primary skin fibroblasts from healthy donors and Gaucher disease patients (e.qg.,

homozygous for N370S or L444P mutations) are commonly used.[4] Lymphoblastoid cell

lines from Gaucher patients are also utilized.[5]

e Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10-15% fetal bovine serum (FBS) and 1%

penicillin/streptomycin.[4][5]

 Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

[4]
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e |sofagomine Treatment: Isofagomine (as tartrate or hydrochloride salt) is dissolved in the
culture medium at the desired concentrations and incubated with the cells for a specified
period (e.g., 3-5 days).[4][5]

GCase Activity Assay

This protocol is adapted from methods described for measuring GCase activity in cell lysates.

[5]
» Objective: To measure the enzymatic activity of GCase in cell lysates.

e Principle: The assay measures the hydrolysis of the fluorescent substrate 4-
methylumbelliferyl-3-D-glucopyranoside (4-MUG) to the fluorescent product 4-
methylumbelliferone (4-MU).

o Materials:

o Cell lysates

o 4-methylumbelliferyl-B-D-glucopyranoside (4-MUG) solution

o Citrate-phosphate buffer (pH 5.4)

o Sodium taurocholate

o Bovine Serum Albumin (BSA)

o EDTA

o Stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7)

o 96-well black microplates

o Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)
e Procedure:

o Cell Lysis: After Isofagomine treatment, cells are washed with phosphate-buffered saline
(PBS) and lysed in a suitable buffer (e.g., containing Triton X-100 or through sonication).
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o Protein Quantification: The protein concentration of the cell lysates is determined using a
standard method (e.g., BCA assay).

o Enzymatic Reaction:

In a 96-well black plate, add a standardized amount of cell lysate protein to each well.

Prepare a reaction mixture containing citrate-phosphate buffer, sodium taurocholate,
BSA, and 4-MUG.

Initiate the reaction by adding the reaction mixture to the cell lysates.

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
o Stopping the Reaction: Terminate the reaction by adding the stop buffer.
o Fluorescence Measurement: Measure the fluorescence of 4-MU using a plate reader.

o Data Analysis: Calculate GCase activity based on a standard curve of 4-MU and normalize
to the protein concentration. Activity is typically expressed as nmol/mg protein/hour.

Animal Studies

The following is a generalized workflow for in vivo studies using Gaucher disease mouse
models.[6][7]
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Workflow for In Vivo Studies of Isofagomine.

Conclusion

Azepane-3,4,5,6-tetrol hydrochloride (Isofagomine) is a well-characterized pharmacological
chaperone that has demonstrated the ability to increase the activity of mutant GCase in both in
vitro and in vivo models of Gaucher disease. Its mechanism of action involves the stabilization
of misfolded GCase in the ER, facilitating its transport to the lysosome. While clinical trials did
not lead to its approval for Gaucher disease, the extensive preclinical data provide a valuable
foundation for the development of other pharmacological chaperones for this and other protein
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misfolding disorders. This technical guide summarizes key findings and methodologies to aid
researchers in the field of lysosomal storage diseases and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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